Amaronol A

Descripción general

Descripción

Amaronol A is a natural alkaloid extracted from the roots and rhizomes of the leaf-shaped bitter apricot (Pseudolarix amabilis). It is known for its unique chemical structure and potential therapeutic applications. This compound is a white crystalline powder with a molecular formula of C15H12O8 and a molecular weight of 320.25 g/mol .

Métodos De Preparación

Amaronol A is typically obtained through extraction from the root and rhizome of the leaf-shaped bitter apricot. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific preparation method may vary depending on the purpose of the study .

Synthetic Routes and Reaction Conditions

Solvent Extraction: The roots and rhizomes are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as ethanol or methanol.

Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to isolate this compound.

Crystallization: The purified compound is crystallized to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots and rhizomes are harvested in bulk, and the extraction process is scaled up using industrial-grade solvents and equipment. The purified compound is then crystallized and packaged for distribution .

Análisis De Reacciones Químicas

Amaronol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from reduction include alcohols and other reduced derivatives.

Substitution: this compound can undergo substitution reactions with reagents such as halogens or alkylating agents. .

Aplicaciones Científicas De Investigación

Extraction Process

Amaronol A is typically extracted through a multi-step process:

- Solvent Extraction : The dried and ground roots and rhizomes are subjected to solvent extraction using ethanol or methanol.

- Purification : Techniques such as column chromatography or recrystallization are used to purify the crude extract.

- Crystallization : The purified compound is crystallized to achieve a pure form.

Chemistry

- Reference Standard : this compound serves as a reference standard in analytical chemistry for identifying and quantifying natural products.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial and antifungal properties, showing effectiveness against various pathogens.

- Mechanism of Action : It interacts with specific molecular targets, inhibiting enzymes involved in inflammation and pain pathways, which may lead to its analgesic effects.

Medicine

- Therapeutic Applications : Traditionally, this compound has been used as an analgesic, anti-inflammatory, and antirheumatic agent.

- Cancer Research : Preliminary studies suggest potential anti-cancer properties, including inducing apoptosis in cancer cells by activating specific signaling pathways.

Industry

- Pharmaceutical Development : The compound is utilized in drug formulation and development, particularly within the herbal medicine sector.

- Dietary Supplements : It is also incorporated into dietary supplements due to its health benefits.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study demonstrated that this compound effectively inhibited the growth of certain bacterial strains, suggesting its potential as a new antimicrobial agent.

-

Anti-inflammatory Research :

- Research indicated that this compound significantly reduced inflammation in animal models, supporting its traditional use in treating inflammatory conditions.

-

Cancer Cell Apoptosis :

- In vitro studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential role in cancer therapy.

Mecanismo De Acción

The mechanism of action of Amaronol A involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, leading to its analgesic and anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Amaronol A is unique in its chemical structure and biological activity. it shares similarities with other natural alkaloids and polyphenols. Some similar compounds include:

Amaronol B: Another alkaloid extracted from the same plant, with a similar structure but different biological activity.

Thapsuine A: A polyphenol with similar antioxidant properties.

Actinoplanone A: An alkaloid with antimicrobial properties.

Pseudoanguillosporin A: A compound with similar antifungal activity

In comparison, this compound stands out due to its broad range of biological activities and potential therapeutic applications.

Actividad Biológica

Amaronol A is a natural compound derived from the roots and rhizomes of the leaf-shaped bitter apricot (Pseudolarix amabilis). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 320.25 g/mol

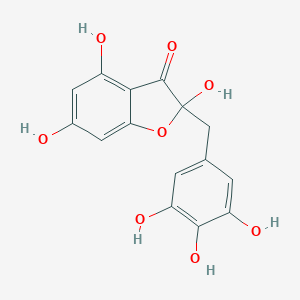

- Chemical Structure : this compound is characterized as 2,4,6-trihydroxy-2-[(3',4',5'-trihydroxyphenyl)methyl]-3(2H)-benzofuranone, which contributes to its biological activity .

This compound exerts its biological effects through various mechanisms, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes and pain pathways. This inhibition may contribute to its analgesic and anti-inflammatory effects.

- Apoptosis Induction : Research suggests that this compound can induce apoptosis in cancer cells by activating specific signaling pathways, making it a candidate for cancer therapy .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

| Pathogen Tested | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Effective antifungal activity |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through several assays:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of cytokines such as TNF-α and IL-6 in vitro.

- Animal Models : In rodent models of inflammation, this compound significantly reduced paw edema induced by carrageenan .

3. Analgesic Activity

This compound has demonstrated analgesic effects in various pain models:

| Assay Type | Description | Outcome |

|---|---|---|

| Hot Plate Test | Assesses pain threshold | Significant increase in latency time observed |

| Formalin Test | Measures pain response | Reduction in licking time noted |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving rats with induced inflammation, administration of this compound resulted in a significant reduction of inflammatory markers compared to the control group, indicating its therapeutic potential in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other natural compounds but stands out due to its broad range of biological activities:

| Compound Name | Similarity | Biological Activity |

|---|---|---|

| Amaronol B | Structural analog | Different activity profile |

| Thapsuine A | Polyphenolic structure | Antioxidant properties |

| Actinoplanone A | Alkaloid structure | Antimicrobial effects |

Propiedades

IUPAC Name |

2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYMOSMINTUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Amaronol A and where is it found?

A1: this compound is a newly discovered auronol, a type of benzofuranone derivative. It was isolated from the bark of the Pseudolarix amabilis tree, also known as the golden larch. []

Q2: What is the molecular structure of this compound?

A2: this compound is characterized as 2,4,6-trihydroxy-2-[(3',4',5'-trihydroxyphenyl)methyl]-3(2H)-benzofuranone. [] While the research paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the structure. Further research might offer more detailed spectroscopic data.

Q3: Does this compound exhibit any biological activity?

A3: The research paper primarily focuses on the isolation and structural elucidation of this compound. [] It doesn't delve into the biological activity of this specific compound. Therefore, further research is needed to determine its potential bioactivity and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.